

5-FAM SE: A Comprehensive Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of 5-Carboxyfluorescein N-succinimidyl ester (**5-FAM SE**), a widely utilized fluorescent probe in molecular biology, drug development, and various life science research applications. This document outlines the core physicochemical properties, detailed experimental protocols for bioconjugation, and the fundamental reaction mechanism.

Core Physicochemical Properties

5-FAM SE is a single-isomer, amine-reactive fluorescent dye favored for its ability to form stable covalent bonds with primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified nucleotides.[1][2][3] Its succinimidyl ester moiety reacts efficiently with nucleophilic amines at neutral to slightly alkaline pH to yield stable carboxamide linkages, which are more resistant to hydrolysis compared to the isothiocyanate linkages formed by FITC.[4]

The key quantitative data for **5-FAM SE** are summarized in the table below for easy reference and comparison.

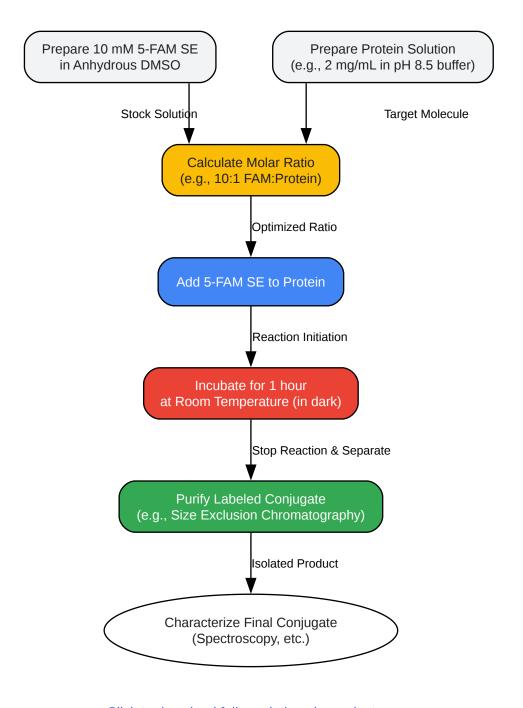


Property	Value	References
Molecular Weight	473.39 g/mol	[1][5][6]
Molecular Formula	C25H15NO9	[1][5][6]
Excitation Maximum (λex)	~492-495 nm	[1][2][3]
Emission Maximum (λem)	~517-521 nm	[1][3][6]
Appearance	Yellow to orange solid	[5]
CAS Number	92557-80-7	[1][2][5]

Amine Labeling Workflow

The following diagram illustrates the general workflow for labeling a target protein with **5-FAM SE**. This process involves preparation of the dye and protein, conjugation, and subsequent purification of the labeled product.





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General workflow for protein conjugation with **5-FAM SE**.

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for the covalent labeling of proteins with **5-FAM SE**. The protocol is based on the reaction between the succinimidyl ester of 5-FAM and primary amines on the protein surface.



Materials:

- 5-FAM SE
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Protein to be labeled (e.g., IgG)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Preparation of 5-FAM SE Stock Solution: Dissolve 5-FAM SE in anhydrous DMSO to a final
 concentration of 10 mM.[5] Mix thoroughly by vortexing. This stock solution should be
 prepared fresh and protected from light.
- Preparation of Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2 mg/mL.[5] Ensure the pH of the solution is between 8.0 and 9.0 for optimal labeling efficiency. If necessary, adjust the pH with 1 M sodium bicarbonate.[5]
- Calculation of Reagent Volumes: To achieve an optimal molar ratio of dye to protein (typically around 10:1), calculate the required volume of the 5-FAM SE stock solution.
 - Example Calculation for IgG (MW ~150,000 g/mol):
 - mmol (IgG) = (mg/mL IgG * mL IgG) / MW IgG
 - mmol (**5-FAM SE**) = mmol (IgG) * 10
 - μL (5-FAM SE) = (mmol 5-FAM SE * MW 5-FAM SE) / concentration (mg/μL)[5]
- Conjugation Reaction: While gently vortexing the protein solution, add the calculated volume of the 5-FAM SE stock solution.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5] Gentle agitation during incubation can enhance labeling efficiency.



- Purification: Following incubation, separate the labeled protein from unreacted dye and byproducts. This is typically achieved using size-exclusion chromatography with a resin appropriate for the molecular weight of the target protein.
- Storage: Store the purified, labeled protein under appropriate conditions, typically at -20°C and protected from light.

Signaling Pathway and Logical Relationships

The core of **5-FAM SE**'s utility lies in its chemical reactivity. The succinimidyl ester is an excellent leaving group, facilitating a nucleophilic attack from a primary amine on the target biomolecule. This reaction forms a stable amide bond, covalently linking the fluorescein dye to the target.



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Reaction mechanism of **5-FAM SE** with a primary amine.

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